tert-Butyl 2-(6-chloropyridin-3-yl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate
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Overview
Description
tert-Butyl 2-(6-chloropyridin-3-yl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate is a spirocyclic compound characterized by its unique structural and reactivity patterns. Spirocyclic compounds are known for their pronounced biological activities and are found in various naturally occurring substances such as alkaloids, lactones, and terpenoids
Preparation Methods
The synthesis of tert-Butyl 2-(6-chloropyridin-3-yl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate involves several steps. One common method includes the condensation of ethyl nipecotate with 2-furaldehyde, followed by oxidation with manganese dioxide (MnO2) to form a β-keto ester. This intermediate then reacts with hydrazine hydrate to yield the spiro pyrazolone . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
tert-Butyl 2-(6-chloropyridin-3-yl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like MnO2.
Reduction: Reduction reactions can be carried out using hydrazine hydrate.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, using various nucleophiles. Common reagents and conditions used in these reactions include lithium diisopropyl amide (LDA) for condensation reactions and acidic or basic conditions for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl 2-(6-chloropyridin-3-yl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex spirocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(6-chloropyridin-3-yl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique spirocyclic structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological pathways. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Similar compounds to tert-Butyl 2-(6-chloropyridin-3-yl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate include:
tert-Butyl 1-(Furan-2-yl)-4-oxo-2,3,7-triazaspiro[4.5]dec-1-ene-7-carboxylate: Shares a similar spirocyclic structure but with different substituents.
tert-Butyl 2-(3-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate: Another spirocyclic compound with a different aromatic ring. The uniqueness of this compound lies in its specific substituents and the resulting biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C17H21ClN4O3 |
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Molecular Weight |
364.8 g/mol |
IUPAC Name |
tert-butyl 2-(6-chloropyridin-3-yl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate |
InChI |
InChI=1S/C17H21ClN4O3/c1-16(2,3)25-15(24)22-8-6-17(7-9-22)14(23)20-13(21-17)11-4-5-12(18)19-10-11/h4-5,10H,6-9H2,1-3H3,(H,20,21,23) |
InChI Key |
NCWUVJUBUCXRMR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C(=O)NC(=N2)C3=CN=C(C=C3)Cl |
Origin of Product |
United States |
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